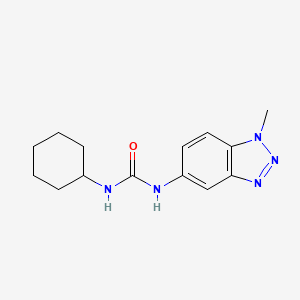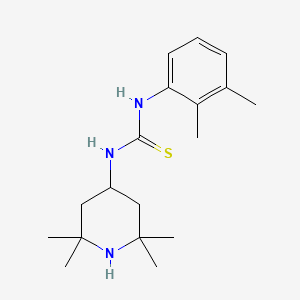
N-(2,3-dimethylphenyl)-N'-(2,2,6,6-tetramethyl-4-piperidinyl)thiourea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,3-dimethylphenyl)-N'-(2,2,6,6-tetramethyl-4-piperidinyl)thiourea, also known as UVA-1, is a chemical compound that has been extensively studied for its potential applications in various fields of science. UVA-1 is a photostabilizer and antioxidant, which makes it a promising candidate for use in sunscreen formulations. Additionally, UVA-1 has been shown to possess anti-inflammatory and anti-cancer properties, making it a potential therapeutic agent.
Applications De Recherche Scientifique
N-(2,3-dimethylphenyl)-N'-(2,2,6,6-tetramethyl-4-piperidinyl)thiourea has been extensively studied for its potential applications in various fields of science. One of the most promising applications of N-(2,3-dimethylphenyl)-N'-(2,2,6,6-tetramethyl-4-piperidinyl)thiourea is in the field of sunscreen formulations. N-(2,3-dimethylphenyl)-N'-(2,2,6,6-tetramethyl-4-piperidinyl)thiourea is a photostabilizer and antioxidant, which makes it an ideal candidate for use in sunscreen formulations. In addition, N-(2,3-dimethylphenyl)-N'-(2,2,6,6-tetramethyl-4-piperidinyl)thiourea has been shown to possess anti-inflammatory and anti-cancer properties, making it a potential therapeutic agent.
Mécanisme D'action
The mechanism of action of N-(2,3-dimethylphenyl)-N'-(2,2,6,6-tetramethyl-4-piperidinyl)thiourea is not fully understood. However, it is believed that N-(2,3-dimethylphenyl)-N'-(2,2,6,6-tetramethyl-4-piperidinyl)thiourea exerts its photoprotective effects by scavenging free radicals and reactive oxygen species that are generated by UV radiation. N-(2,3-dimethylphenyl)-N'-(2,2,6,6-tetramethyl-4-piperidinyl)thiourea has also been shown to inhibit the expression of pro-inflammatory cytokines, which may contribute to its anti-inflammatory effects. Additionally, N-(2,3-dimethylphenyl)-N'-(2,2,6,6-tetramethyl-4-piperidinyl)thiourea has been shown to induce cell cycle arrest and apoptosis in cancer cells, suggesting that it may have potential anti-cancer properties.
Biochemical and Physiological Effects:
N-(2,3-dimethylphenyl)-N'-(2,2,6,6-tetramethyl-4-piperidinyl)thiourea has been shown to possess a number of biochemical and physiological effects. In vitro studies have demonstrated that N-(2,3-dimethylphenyl)-N'-(2,2,6,6-tetramethyl-4-piperidinyl)thiourea is a potent antioxidant and can scavenge free radicals and reactive oxygen species. N-(2,3-dimethylphenyl)-N'-(2,2,6,6-tetramethyl-4-piperidinyl)thiourea has also been shown to inhibit the expression of pro-inflammatory cytokines, suggesting that it may have anti-inflammatory properties. In addition, N-(2,3-dimethylphenyl)-N'-(2,2,6,6-tetramethyl-4-piperidinyl)thiourea has been shown to induce cell cycle arrest and apoptosis in cancer cells, suggesting that it may have potential anti-cancer properties.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-(2,3-dimethylphenyl)-N'-(2,2,6,6-tetramethyl-4-piperidinyl)thiourea is its photostabilizing and antioxidant properties, which make it a promising candidate for use in sunscreen formulations. Additionally, N-(2,3-dimethylphenyl)-N'-(2,2,6,6-tetramethyl-4-piperidinyl)thiourea has been shown to possess anti-inflammatory and anti-cancer properties, making it a potential therapeutic agent. However, one limitation of N-(2,3-dimethylphenyl)-N'-(2,2,6,6-tetramethyl-4-piperidinyl)thiourea is its limited solubility in water, which may make it difficult to use in certain applications.
Orientations Futures
There are several future directions for N-(2,3-dimethylphenyl)-N'-(2,2,6,6-tetramethyl-4-piperidinyl)thiourea research. One potential direction is to further investigate its potential applications in sunscreen formulations. Additionally, further research is needed to fully understand the mechanism of action of N-(2,3-dimethylphenyl)-N'-(2,2,6,6-tetramethyl-4-piperidinyl)thiourea and its potential anti-inflammatory and anti-cancer properties. Finally, future research should focus on developing new synthetic methods for N-(2,3-dimethylphenyl)-N'-(2,2,6,6-tetramethyl-4-piperidinyl)thiourea that may improve its solubility and make it more suitable for use in various applications.
Méthodes De Synthèse
The synthesis of N-(2,3-dimethylphenyl)-N'-(2,2,6,6-tetramethyl-4-piperidinyl)thiourea involves the reaction of 2,3-dimethylaniline with 2,2,6,6-tetramethyl-4-piperidinone to form the intermediate N-(2,3-dimethylphenyl)-N'-(2,2,6,6-tetramethyl-4-piperidinyl)urea. This intermediate is then reacted with thiocyanic acid to form the final product, N-(2,3-dimethylphenyl)-N'-(2,2,6,6-tetramethyl-4-piperidinyl)thiourea. The synthesis of N-(2,3-dimethylphenyl)-N'-(2,2,6,6-tetramethyl-4-piperidinyl)thiourea is a straightforward process, and the compound can be obtained in high yields.
Propriétés
IUPAC Name |
1-(2,3-dimethylphenyl)-3-(2,2,6,6-tetramethylpiperidin-4-yl)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29N3S/c1-12-8-7-9-15(13(12)2)20-16(22)19-14-10-17(3,4)21-18(5,6)11-14/h7-9,14,21H,10-11H2,1-6H3,(H2,19,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFXAEWRPNJDFKB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=S)NC2CC(NC(C2)(C)C)(C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,3-Dimethylphenyl)-3-(2,2,6,6-tetramethylpiperidin-4-yl)thiourea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

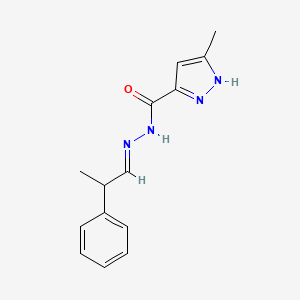
![N~1~-cyclopropyl-N~2~-ethyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5762499.png)
![5-(1-piperidinylsulfonyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5762513.png)
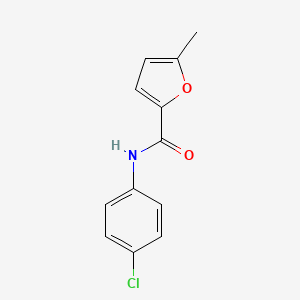

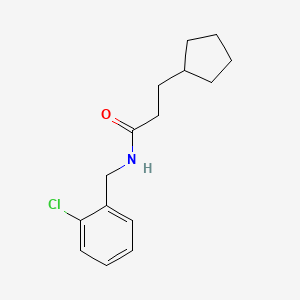
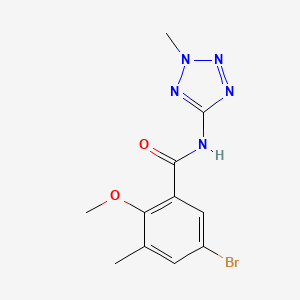
![N-[5-(benzylthio)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B5762551.png)
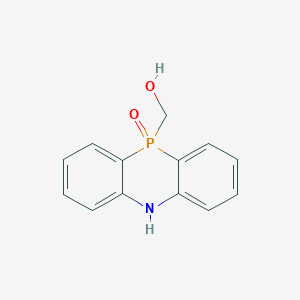
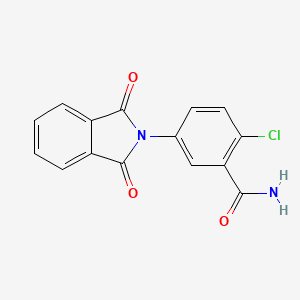
![N,N'-[(4-bromophenyl)methylene]bis(2-methoxybenzamide)](/img/structure/B5762565.png)
![6-chloro-1,3-benzodioxole-5-carbaldehyde 5H-[1,2,4]triazino[5,6-b]indol-3-ylhydrazone](/img/structure/B5762574.png)
